molecular formula C18H20FN3O4S2 B2722077 N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-15-5

N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2722077
CAS No.: 851782-15-5
M. Wt: 425.49
InChI Key: QKVVOKBCHUMAPF-UHFFFAOYSA-N
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Description

N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring dual sulfonamide groups. Its structure comprises a dihydropyrazole core substituted with a 4-fluorophenyl group at position 5 and an ethanesulfonyl moiety at position 1. The phenyl ring at position 3 is further functionalized with a methanesulfonamide group. Pyrazoline derivatives are well-documented for their pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities, making this compound a candidate for therapeutic exploration.

Properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(13-7-9-15(19)10-8-13)12-17(20-22)14-5-4-6-16(11-14)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVVOKBCHUMAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve more optimized and scalable processes, utilizing advanced technologies such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters, resulting in a more efficient production process.

Chemical Reactions Analysis

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions employed. For example, oxidation may yield sulfone derivatives, while reduction may result in the formation of primary amines.

Scientific Research Applications

Chemistry

Biology

The compound has shown promise in biochemical assays and as a probe for studying enzyme activities and protein interactions.

Medicine

Research has suggested that this compound could serve as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry

Its unique chemical properties make it valuable in the development of specialty chemicals, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide primarily involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The compound's structure allows it to interact with these targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. Pathways involved in its action may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Halogen and Sulfonamide Variations

  • N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (): Replaces the 4-fluorophenyl group with a 2-fluorophenyl and substitutes the ethanesulfonyl with a 3-chlorophenylsulfonyl group. The 2-fluorophenyl substitution may reduce aromatic π-stacking efficiency due to ortho-substituent steric hindrance .

Backbone Modifications: Pyrazoline vs. Triazole

  • 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Incorporates a triazole ring instead of a sulfonamide group at position 1. The 4-methylphenyl group on the triazole adds hydrophobicity, which may influence membrane permeability .

Acyl vs. Sulfonyl Groups

  • N-[3-[1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]methanesulfonamide (): Substitutes the ethanesulfonyl group with an isobutyryl (2-methylpropanoyl) moiety. The 2-methylphenyl substituent lacks the electronegativity of fluorine, altering electronic distribution and intermolecular interactions .

Solubility and Polarity

  • The dual sulfonamide groups in the target compound confer higher polarity compared to analogs with chlorophenyl () or acyl substituents (), suggesting superior aqueous solubility.
  • Triazole-containing derivatives () exhibit moderate polarity due to the balance between aromatic triazole and hydrophobic methyl groups.

Structural Validation and Crystallography

  • The target compound’s structure determination likely employs SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule crystallography .
  • Analogs such as the triazole derivative () were validated with an R factor of 0.056, indicating high data reliability .

Comparative Data Table

Compound Name / Evidence ID Core Structure Position 1 Substituent Position 5 Substituent Phenyl Ring Substituent Key Features
Target Compound Dihydropyrazole Ethanesulfonyl 4-fluorophenyl 3-methanesulfonamide Dual sulfonamide, high polarity
Dihydropyrazole 3-Chlorophenylsulfonyl 2-fluorophenyl 4-ethanesulfonamide Steric bulk, halogen variation
Dihydropyrazole Triazole 4-fluorophenyl N-phenylcarbothioamide Triazole backbone, hydrophobic methyl
Dihydropyrazole Isobutyryl 2-methylphenyl 3-methanesulfonamide Acyl group, metabolic liability

Biological Activity

N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a sulfonamide derivative characterized by a complex structure that includes a pyrazole ring and sulfonamide functionalities. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22F N3O4S2
  • Molecular Weight : 407.5 g/mol

Structural Features

The presence of the pyrazole ring is significant for its biological activity, as pyrazoles are known to exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. The sulfonamide group enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundE. coli15
Similar Pyrazole DerivativeS. aureus12

Anti-inflammatory Activity

The compound has been explored for its potential anti-inflammatory effects. In vitro studies suggest that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in inflammatory pathways. The exact molecular targets remain under investigation but may include cyclooxygenases (COX) or lipoxygenases (LOX) .

Synthesis and Screening

A study published in 2023 detailed the synthesis of several pyrazole derivatives, including those similar to this compound. These compounds were screened for their biological activities, revealing significant antimicrobial and anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications on the phenyl and pyrazole rings significantly affect biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring enhanced antimicrobial potency against Gram-positive bacteria .

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